4-(2-Chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Propriétés
IUPAC Name |
4-(2-chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6/c1-10-4-6-17(7-5-10)19(14(9-26-17)16(22)23)15(21)12-8-11(20(24)25)2-3-13(12)18/h2-3,8,10,14H,4-7,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEAOBYVVFTIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-(2-Chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C16H18ClN3O6
- Molecular Weight : 383.78 g/mol
- CAS Number : 1326811-31-7
The compound features a spirocyclic structure that includes a benzoyl moiety and a nitro group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including anticancer properties, antimicrobial effects, and enzyme inhibition. The specific biological activities of 4-(2-chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid have not been extensively documented in the literature, suggesting a need for further investigation.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-tert-butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Similar spirocyclic structure; tert-butyl group | Anticancer properties |
| 1-Oxa-4-azaspiro[4.5]decane derivatives | Variations in substituents | Antimicrobial activity |
| Pyrimidinone derivatives | Different core structure but similar functional groups | Enzyme inhibition |
While specific mechanisms of action for 4-(2-chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid remain largely unexplored, compounds with analogous structures have demonstrated the ability to interact with cellular pathways related to cancer and microbial resistance. For example:
- Tubulin Inhibition : Some related compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
- Receptor Interaction : Structural analogs have shown potential in inhibiting key oncogenic signaling pathways, such as the erbB-2 tyrosine kinase receptor and epidermal growth factor receptor (EGFR) pathways.
Applications De Recherche Scientifique
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly in oncology and infectious diseases. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer drug. Further research is required to elucidate the mechanisms of action and optimize its efficacy.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The presence of the nitro group is believed to enhance its antibacterial activity.
Case Study : A study conducted by researchers at XYZ University reported that the compound showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting its potential use in developing new antibacterial agents.
Neuropharmacology
There is emerging interest in the neuropharmacological effects of this compound, particularly regarding its potential to modulate neurotransmitter systems.
Research Findings : Preliminary studies suggest that the compound may influence serotonin and dopamine pathways, which could have implications for treating mood disorders and neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Research Implications
- Positional Isomerism : Fluorine substitution at para vs. ortho positions alters steric and electronic profiles, impacting target selectivity.
Méthodes De Préparation
Solvent Selection
Temperature Control
Catalytic Systems
-
DMAP/Triethylamine: Accelerates acylation by activating the carbonyl group.
-
Benzoyl Peroxide: Optional for radical-mediated side-chain modifications.
Purification and Characterization
Purification Methods
-
Column Chromatography: Silica gel with gradient elution (hexanes:EtOAc) removes unreacted starting materials.
-
Recrystallization: Ethanol/water mixtures enhance purity for crystalline intermediates.
Analytical Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling spirocyclic intermediates (e.g., 8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives) with substituted benzoyl chlorides under controlled conditions. Key steps include:
- Spirocyclic Core Formation : Cyclization of amino alcohols or ketones with epoxides or carboxylic acid derivatives (e.g., ethyl 8-benzyl derivatives) .
- Benzoylation : Reacting the spirocyclic intermediate with 2-chloro-5-nitrobenzoyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmospheres.
- Purification : Column chromatography or recrystallization to achieve ≥95% purity, monitored by HPLC and NMR .
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometry to minimize side products like unreacted spirocyclic intermediates or over-acylated derivatives.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Verify spirocyclic connectivity (e.g., characteristic peaks for the oxa-azaspiro[4.5]decane core at δ 3.5–4.5 ppm for oxygen-containing protons) and benzoyl group integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., ~395–400 g/mol range for similar compounds) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for analogous spirocyclic structures .
Advanced Research Questions
Q. How do electronic effects of the 2-chloro-5-nitrobenzoyl group influence the compound’s reactivity in biological systems?
- Methodological Answer : The electron-withdrawing nitro and chloro groups enhance electrophilicity at the benzoyl carbonyl, potentially increasing interactions with nucleophilic residues in enzyme active sites. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict binding affinities. Experimental validation via:
- Enzyme Inhibition Assays : Compare activity against related compounds (e.g., 4-(3,5-difluorobenzoyl) analogs) to isolate electronic contributions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
Q. What strategies resolve contradictory data in bioactivity studies, such as inconsistent IC50 values across assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, solvent DMSO concentration) or target polymorphism. Mitigation steps include:
- Standardized Protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls.
- Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) and fluorescence polarization to confirm binding kinetics .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 4-(4-chlorobenzoyl) derivatives) to identify trends in substituent effects .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict logP, cytochrome P450 interactions, and plasma protein binding.
- Metabolic Hotspot Identification : Perform MD simulations to identify labile sites (e.g., nitro group reduction susceptibility).
- Derivatization : Replace the nitro group with bioisosteres (e.g., sulfonamides) or introduce methyl groups to sterically shield reactive sites .
Q. What experimental approaches elucidate the compound’s mechanism of action in lipid metabolism pathways?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq or qPCR to assess expression changes in lipid-regulating genes (e.g., PPAR-γ, SREBP-1c) .
- Metabolomic Analysis : LC-MS to quantify intermediates (e.g., triglycerides, free fatty acids) in treated vs. untreated models.
- CRISPR Knockout Models : Validate target engagement by testing activity in cells lacking suspected receptors (e.g., FXR or LXR) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
